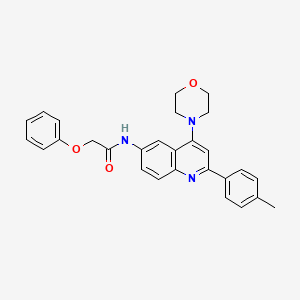

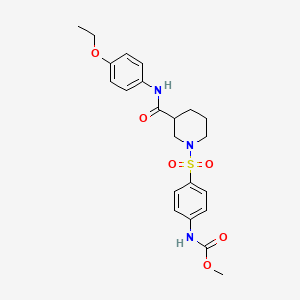

N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide, also known as MPQA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Anti-corrosion Performance in Acidic Medium

N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide, due to its structural similarity with 8-hydroxyquinoline derivatives, may find applications in anti-corrosion formulations. Research on 8-hydroxyquinoline derivatives like HM1, HM2, and HM3 has shown significant anti-corrosion properties for mild steel in acidic environments, suggesting potential for similar compounds. These derivatives act as cathodic inhibitors, with effectiveness increasing at higher concentrations. The Langmuir adsorption-isotherm model suggests spontaneous chemical-physical adsorption on metal surfaces, contributing to their anti-corrosion efficacy. Molecular dynamics simulations and DFT calculations further elucidate the adsorption mechanism and electronic properties related to inhibition efficiency (Douche et al., 2020).

Structural Aspects and Properties in Salt and Inclusion Compounds

Compounds structurally related to N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide, such as amide-containing isoquinoline derivatives, have shown unique structural properties when interacting with mineral acids and forming gels or crystalline solids. These interactions lead to diverse inclusion compounds with enhanced fluorescence emission, indicating potential applications in material science and sensor technology. The structural versatility and interaction with various acids highlight the potential for designing novel materials with tailored properties (Karmakar et al., 2007).

Inhibitors of Src Kinase Activity

Similar quinoline derivatives have been optimized as potent inhibitors of Src kinase activity, indicating potential therapeutic applications in cancer treatment. By modifying the anilino group and incorporating morpholino groups, these compounds have shown increased inhibition of Src kinase activity and Src-mediated cell proliferation. Such findings suggest that N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide could be investigated for its potential as a kinase inhibitor with applications in oncology (Boschelli et al., 2001).

Fluorescent Sensing of Metal Ions

Quinoline-based compounds, such as N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide, have demonstrated high selectivity and sensitivity in fluorescent sensing of metal ions like Cd(2+), distinguishing it from Zn(2+). This indicates potential applications in environmental monitoring and analytical chemistry, where specific and sensitive detection of metal ions is crucial (Zhou et al., 2012).

properties

IUPAC Name |

N-[2-(4-methylphenyl)-4-morpholin-4-ylquinolin-6-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O3/c1-20-7-9-21(10-8-20)26-18-27(31-13-15-33-16-14-31)24-17-22(11-12-25(24)30-26)29-28(32)19-34-23-5-3-2-4-6-23/h2-12,17-18H,13-16,19H2,1H3,(H,29,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRBDNODXPJSKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)COC4=CC=CC=C4)C(=C2)N5CCOCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-2-(4-bromophenyl)-2-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2394324.png)

![N-(sec-butyl)-2-(2-chloro-6-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2394325.png)

![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2394327.png)

![2-(4-Chlorophenoxy)-2-methyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2394328.png)

![2-(2-(1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2394330.png)

![[2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2394333.png)

![5-Bromo-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2394336.png)

![2-[4-(dimethylsulfamoylamino)but-2-ynyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B2394342.png)

![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2394345.png)